Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

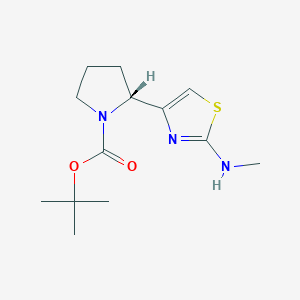

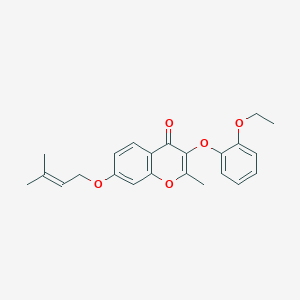

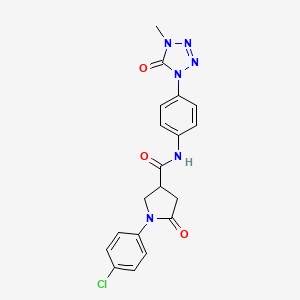

The compound “Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The exact structure would depend on the positions of these rings and the attached ethyl and carboxylate groups.Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Pyrrolidine rings can participate in a variety of chemical reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine itself is a colorless liquid that is miscible with water and most organic solvents .Scientific Research Applications

Novel Synthesis Methods

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates have been used in microwave-mediated, solvent-free conditions to synthesize novel pyrimido[1,2-a]pyrimidines, suggesting Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate could be involved in similar synthetic processes (J. V. Eynde et al., 2001).

Catalytic Annulation

Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in the [4 + 2] annulation process, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlights the potential for Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate in similar catalytic processes (Xue-Feng Zhu et al., 2003).

Heterocyclic Compound Synthesis

The reaction of Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates with benzoyl isothiocyanate, leading to novel heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety, suggests potential pathways for synthesizing complex heterocycles using Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (S. Sirakanyan et al., 2015).

Nonlinear Optical Applications

Studies on 4-thiopyrimidines derivatives, including ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, for NLO study and comparative analysis, open up possibilities for Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate in the field of nonlinear optics and photophysics (A. Hussain et al., 2020).

Dual Inhibitor in Antitumor Agents

The synthesis of a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, involving the use of pyrimidine derivatives, suggests that Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate could be explored as a potential component in antitumor agents (A. Gangjee et al., 2000).

Safety And Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-16-11(15)14-6-4-9(7-14)17-10-3-5-12-8-13-10/h3,5,8-9H,2,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGPDECCWDUTAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide](/img/structure/B2486650.png)

![4-{[1-(5-Chloro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2486657.png)

![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)

![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)